molecular formula C6H6N2O B1483918 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol CAS No. 786609-80-1

1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Número de catálogo: B1483918
Número CAS: 786609-80-1
Peso molecular: 122.12 g/mol
Clave InChI: OMDCTLLOQIDMHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Prop-2-yn-1-yl)-1H-pyrazol-5-ol is a chemical compound featuring a pyrazole core functionalized with both a propargyl (prop-2-yn-1-yl) group and a hydroxy group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with the 1-(prop-2-yn-1-yl)-1H-pyrazole scaffold are recognized as key precursors in the development of novel heterocyclic systems, such as pyrazolo[4,3-c]pyrano[4,3-c][1,2]oxazoles, via intramolecular nitrile oxide cycloaddition (INOC) reactions . The structural motifs present in this compound are of significant interest in agrochemical research . Similar pyrazole derivatives are investigated for their use as pesticides and fungicides, with patents disclosing related structures for controlling pests . Furthermore, the propargyl-linked pyrazole framework is explored in pharmaceutical research , particularly in the synthesis of potential anticancer agents. For instance, pyrazole-containing biguanide derivatives have demonstrated promising in vitro cytotoxicity by activating the AMPK signaling pathway and inhibiting the mTOR pathway . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

786609-80-1

Fórmula molecular

C6H6N2O

Peso molecular

122.12 g/mol

Nombre IUPAC

2-prop-2-ynyl-1H-pyrazol-3-one

InChI

InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7-8/h1,3-4,7H,5H2

Clave InChI

OMDCTLLOQIDMHE-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)C=CN1

SMILES canónico

C#CCN1C(=O)C=CN1

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

A key distinction between 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol and analogs lies in the substituents at the 1- and 3-positions. The table below summarizes critical differences:

Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-ol Propargyl H ~136.14* High reactivity for functionalization
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol Propargyl Pyridin-3-yl ~227.24* Enhanced binding to metal ions/PD-L1
3-(4-Nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol Pyridin-2-yl 4-Nitrophenyl 282.27 PD-1/PD-L1 inhibition (IC₅₀: 0.8 µM)
3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol Pyridin-2-yl 4-Fluorophenyl 255.26 Moderate bioactivity (melting point: 163°C)
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol Tetrahydrofuran-methyl Thiophen-3-yl 250.32 Solubility in polar solvents

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase melting points (204°C for compound 15 vs. 163°C for 4-fluorophenyl derivative) and enhance binding to biological targets like PD-L1.
  • Steric and Solubility Profiles : Bulky substituents (e.g., tetrahydrofuran-methyl in ) improve solubility but may reduce membrane permeability. The propargyl group in the target compound offers a balance between reactivity and compactness.
ADMET and Drug-Likeness

While explicit data for 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol are unavailable, analogs suggest compliance with Lipinski’s Rule of 5:

  • Molecular weight < 500 Da (target: ~136.14).
  • LogP < 5 (propargyl’s hydrophobicity is mitigated by the hydroxyl group).
  • Hydrogen bond donors/acceptors: 2/3 (ideal for oral bioavailability) .

Q & A

Q. What are the recommended synthesis methods for 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step process involving:

Condensation reactions : Reacting hydrazine derivatives with 1,3-dicarbonyl precursors under reflux conditions (e.g., ethanol/AcOH) to form the pyrazole core .

Functionalization : Introducing the propargyl group (prop-2-yn-1-yl) through alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or NMR .

Q. How is the molecular structure of 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol characterized in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination and refine using SHELXL with full-matrix least-squares against F² .

Validation : Check for disorders in the propargyl group and hydrogen-bonding networks (e.g., O–H···N interactions) using PLATON .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

Methodological Answer: Combine spectroscopic methods for cross-validation:

NMR :

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (propargyl CH₂), δ 5.5–6.5 ppm (pyrazole C–H), and δ 10–12 ppm (OH, exchangeable) .
  • ¹³C NMR : Signals at ~75–80 ppm (sp-hybridized carbons in propargyl) and ~150 ppm (pyrazole C–O) .

IR : Strong absorption at ~3200–3400 cm⁻¹ (O–H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

MS : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 163.16 g/mol) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the stability of 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol under ambient conditions?

Methodological Answer: Stability challenges (e.g., propargyl group reactivity) require:

Protection/Deprotection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during alkylation to prevent side reactions .

Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the propargyl moiety .

Storage : Store the compound at –20°C in amber vials with desiccants (e.g., silica gel) to reduce hygroscopic degradation .

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

Methodological Answer: Common issues and solutions include:

Disordered Propargyl Groups : Apply anisotropic displacement parameters and split occupancy models in SHELXL .

Hydrogen Bonding Ambiguities : Use DFT calculations (e.g., Gaussian09) to validate O–H···N interactions against experimental electron density maps .

Twinned Crystals : Implement the TWIN/BASF command in SHELXL and verify with ROTAX analysis .

Q. What pharmacological screening strategies are suitable for evaluating its bioactivity?

Methodological Answer: Leverage assays used for analogous pyrazoles:

Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ determination) .

Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. Can computational modeling predict the reactivity of the propargyl group in this compound?

Methodological Answer: Yes, using:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (Fukui indices) of the propargyl terminus .

Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to study aggregation tendencies .

Docking Studies : Predict binding modes with biological targets (e.g., COX-2 active site) using AutoDock Vina .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.